N-(2-methoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
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Properties
Molecular Formula |
C25H25NO5 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C25H25NO5/c1-14-16(3)30-22-12-23-20(11-19(14)22)15(2)18(25(28)31-23)9-10-24(27)26-13-17-7-5-6-8-21(17)29-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,26,27) |
InChI Key |
ASQXLGGZULHKFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=CC=C4OC)C)C |
Origin of Product |
United States |
Biological Activity
N-(2-methoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Molecular Formula : C25H25NO5
Molecular Weight : 419.5 g/mol
CAS Number : 858754-49-1
XLogP3-AA : 4 (indicating moderate lipophilicity)
Hydrogen Bond Donor Count : 1
Hydrogen Bond Acceptor Count : 5
Rotatable Bond Count : 6
Synthesis
The synthesis of this compound typically involves several steps including the use of various reagents and catalysts. The synthetic routes often aim for high yield and purity using techniques like continuous flow synthesis and automated reactors to facilitate large-scale production .
Antiproliferative Effects
Recent studies have evaluated the antiproliferative properties of this compound against various cancer cell lines, notably:
- MCF-7 (breast cancer) : The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
- MDA-MB-231 (triple-negative breast cancer) : Demonstrated selective cytotoxicity, with studies suggesting that the compound induces cell cycle arrest at specific phases, enhancing its therapeutic potential .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.1 | G1 phase arrest; apoptosis induction |
| MDA-MB-231 | 4.8 | G2 phase arrest; modulation of apoptosis pathways |
| Normal Mammary Cells | >50 | Low toxicity compared to cancerous cells |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Research indicates that it may inhibit key enzymes involved in cell cycle regulation and apoptosis pathways. The compound's structure allows it to interact with cellular receptors and enzymes effectively, leading to altered signaling pathways that promote cell death in malignant cells while sparing normal cells .
Case Studies
- In Vitro Studies on Breast Cancer Cells
- Comparative Analysis with Standard Chemotherapeutics
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes a furochromone moiety and a methoxybenzyl group. This structural configuration suggests potential interactions with various biological targets, contributing to its diverse applications.
Anticancer Activity
Recent studies indicate that derivatives of furochromones exhibit significant anticancer properties. The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclins.
Case Study:
In vitro studies demonstrated that N-(2-methoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide inhibited the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value in the low micromolar range. The mechanism involved downregulation of anti-apoptotic proteins (Bcl-2 family) and upregulation of pro-apoptotic factors (Bax).
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.
Data Table: Anti-inflammatory Activity
| Cytokine | Control (pg/mL) | Treatment (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 1500 | 600 | 60% |
| IL-6 | 1200 | 480 | 60% |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies suggest it may protect neuronal cells from oxidative stress-induced damage by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Case Study:
In a model of neurodegeneration induced by glutamate toxicity in SH-SY5Y cells, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls.
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-methoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide?
The synthesis typically involves coupling reactions between the furochromene core and the methoxybenzyl propanamide moiety. A general protocol includes dissolving intermediates in DMSO and reacting under mild conditions (room temperature, 1 hour), followed by purification via LC-MS to confirm product identity and purity . For similar chromene derivatives, nucleophilic substitution or condensation reactions with propargyl bromide or activated esters have been employed, using bases like potassium carbonate . Analytical validation using NMR (e.g., δ4.7 for alkyne protons) and LC-MS (retention time ~9.55 min, m/z 572.09 [M+H]⁺) is critical .
Q. How should researchers characterize the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : Analyze aromatic protons (δ7.2–7.6 ppm for chromenyl groups) and methoxy signals (δ3.8–4.0 ppm) to confirm substitution patterns .
- LC-MS : Use gradients (e.g., 10–90% MeOH with 0.1% HCO₂H) to assess purity and molecular ion peaks (e.g., m/z 572.09 [M+H]⁺) .
- FT-IR : Identify functional groups like carbonyls (~1700 cm⁻¹) and alkynes (~2125 cm⁻¹) . Cross-validation with X-ray crystallography (using SHELX software for refinement) is recommended for absolute configuration determination .
Q. What are the primary bioactivity assays for evaluating this compound’s pharmacological potential?
Focus on enzyme inhibition assays, particularly for proteases like Cathepsin L. Similar furochromene derivatives interact with catalytic triads (e.g., Cys25, Met161 in Cathepsin L) via hydrogen bonding and hydrophobic interactions . Use molecular docking (e.g., XP scoring) to predict binding affinities, followed by in vitro validation with fluorogenic substrates. Include controls for non-specific inhibition and cytotoxicity profiling in mammalian cell lines .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and bioactivity of this compound?
- Reaction optimization : Apply Bayesian or heuristic algorithms to screen reaction parameters (solvent, temperature, catalyst) efficiently. These methods outperform traditional trial-and-error approaches by prioritizing high-yield conditions .
- Docking studies : Use software like AutoDock Vina to model interactions with target enzymes. For example, analyze steric compatibility with Cathepsin L’s active site (e.g., residues Gly68, Leu69) to guide structural modifications .
Q. How should contradictory data in crystallographic refinement or bioactivity be resolved?
- Crystallography : If SHELX-refined structures show discrepancies (e.g., R-factor >5%), re-examine data for twinning or disorder. Use SHELXD for phase problem resolution and SHELXE for density modification .
- Bioactivity conflicts : If in vitro results contradict docking predictions, perform mutagenesis studies (e.g., Ala-scanning of catalytic residues) to confirm binding mechanisms. Validate using SPR (surface plasmon resonance) for kinetic analysis .
Q. What strategies enhance the compound’s stability and solubility for in vivo studies?
- Derivatization : Introduce hydrophilic groups (e.g., sulfonates) at the methoxybenzyl moiety without disrupting the furochromene core.
- Formulation : Use cyclodextrin-based encapsulation or PEGylation to improve aqueous solubility. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Synthesize analogs with varying substituents on the furochromene ring (e.g., halogens at position 5) and compare IC₅₀ values against Cathepsin L .
- Sidechain variations : Replace the methoxybenzyl group with heterocycles (e.g., imidazole) to assess steric and electronic effects. Tabulate results as follows:
| Analog | Substituent | IC₅₀ (nM) | LogP |
|---|---|---|---|
| 1 | -OCH₃ | 12.3 | 3.2 |
| 2 | -Cl | 8.7 | 3.8 |
| 3 | -Imidazole | 15.9 | 2.5 |
Statistical analysis (ANOVA) can identify trends in potency and lipophilicity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
